Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate
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Overview
Description
Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a decane ring and an azaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: The compound is explored for its potential biological activities, including its role as a scaffold in drug design. Its spirocyclic structure is particularly valuable in medicinal chemistry for developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 1-azaspiro[4.5]decan-2-one
Uniqueness: Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)10-14(15)7-4-5-8-14/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUWEMOTUVJIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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